molecular formula C8H8FIO B8750437 (2-Fluoro-3-iodo-4-methylphenyl)methanol

(2-Fluoro-3-iodo-4-methylphenyl)methanol

Cat. No.: B8750437
M. Wt: 266.05 g/mol
InChI Key: IAQQAFNHOAAJQA-UHFFFAOYSA-N
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Description

(2-Fluoro-3-iodo-4-methylphenyl)methanol is a halogenated aromatic alcohol with the molecular formula C₈H₇FIO. The compound features a benzene ring substituted with fluorine (position 2), iodine (position 3), methyl (position 4), and a hydroxymethyl group (position 1). This substitution pattern confers unique electronic and steric properties, making it a candidate for pharmaceutical intermediates or materials science applications.

Properties

Molecular Formula

C8H8FIO

Molecular Weight

266.05 g/mol

IUPAC Name

(2-fluoro-3-iodo-4-methylphenyl)methanol

InChI

InChI=1S/C8H8FIO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-3,11H,4H2,1H3

InChI Key

IAQQAFNHOAAJQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position Variations

Compounds with similar halogen and methyl substitutions but differing in positions are critical for understanding structure-activity relationships.

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Structural Similarity Score Key Properties/Applications
(2-Fluoro-4-iodophenyl)methanol F (2), I (4), CH₂OH (1) C₇H₅FIO 266.02 0.90 Higher polarity due to para-iodine; potential intermediate in Suzuki couplings.
(6-Fluoro-3-iodo-2-methylphenyl)methanol F (6), I (3), CH₃ (2), CH₂OH (1) C₈H₇FIO 280.05 0.86 Steric hindrance from methyl at position 2 may reduce reactivity in cross-coupling reactions.

Key Findings :

  • Positional isomerism significantly impacts electronic effects. For example, iodine at position 3 (meta to CH₂OH) in the target compound may enhance electrophilic substitution reactivity compared to iodine at position 4 in (2-Fluoro-4-iodophenyl)methanol .

Substituent Type Variations

Replacing fluorine, iodine, or methyl groups with other halogens or functional groups alters physicochemical properties.

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Differences
(2-Chloro-4-fluoro-3-iodophenyl)methanol Cl (2), F (4), I (3), CH₂OH (1) C₇H₅ClFIO 286.47 Chlorine increases electronegativity, enhancing stability but reducing nucleophilicity .
[4-Iodo-3-(trifluoromethyl)phenyl]methanol CF₃ (3), I (4), CH₂OH (1) C₈H₆F₃IO 302.03 Trifluoromethyl group increases lipophilicity and metabolic stability .

Key Findings :

  • Trifluoromethyl groups (e.g., in [4-Iodo-3-(trifluoromethyl)phenyl]methanol) introduce strong hydrophobic character, which is advantageous in drug design for membrane permeability .

Aromatic System Variations

Replacing the benzene ring with heteroaromatic systems modifies electronic properties.

Compound Name Aromatic System Molecular Formula Key Differences
(2-Fluoro-4-iodopyridin-3-yl)methanol Pyridine C₆H₄FINO Nitrogen in the ring enhances hydrogen-bonding capacity and alters acidity .

Key Findings :

Research Implications and Limitations

  • Synthetic Challenges: The preparation of (2-Fluoro-3-iodo-4-methylphenyl)methanol may require regioselective halogenation and protection-deprotection strategies, similar to triazole derivatives described in .
  • Crystallography : Analogous indole derivatives (–9) suggest that weak interactions (e.g., N–H···π) dominate packing arrangements, which may apply to the target compound .
  • Safety: As a methanol derivative, handling requires precautions against toxicity and flammability, as outlined in methanol safety guidelines .

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